

(S)-Norfluoxetine synthesis and characterization

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Compound of Interest

Compound Name: Fluoxetine

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An In-Depth Technical Guide on the Synthesis and Characterization of (S)-Nor**fluoxetine**

Introduction

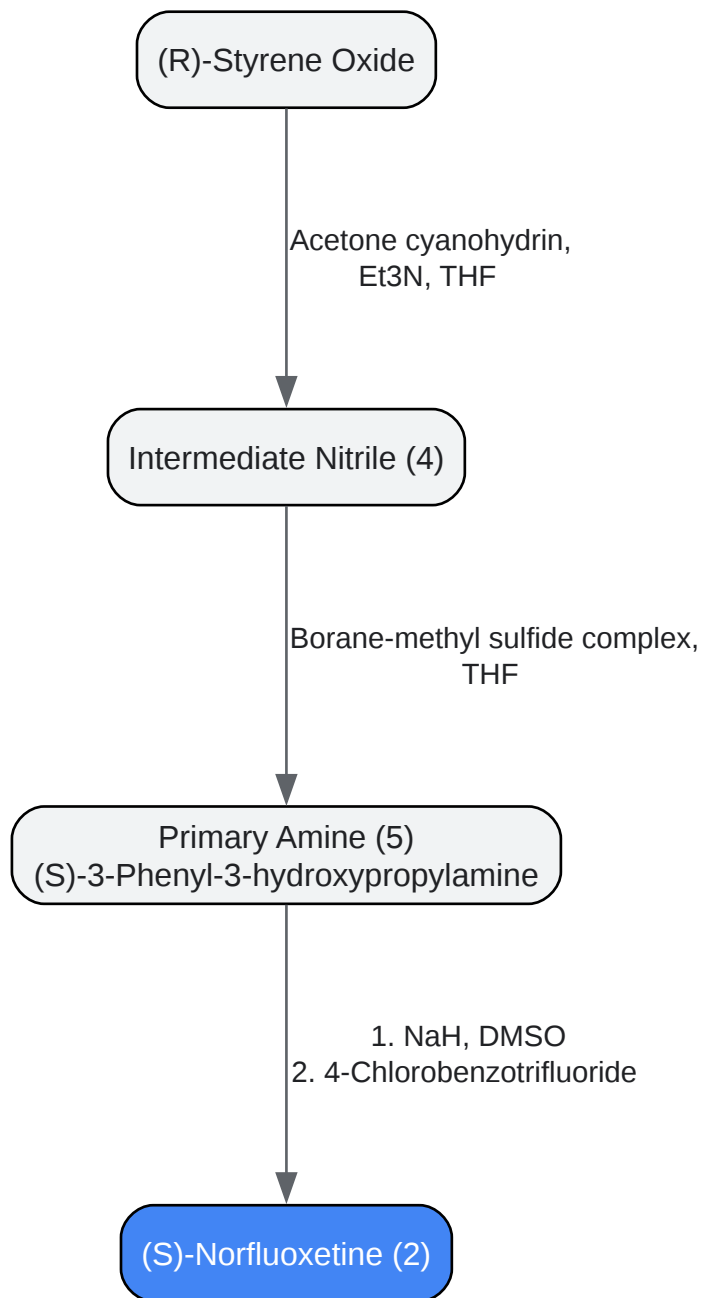
(S)-Nor**fluoxetine**, also known as Saproxetine, is the primary active metabolite of the widely prescribed antidepressant, **fluoxetine** (Prozac®).[1][2][3] It is formed in the liver via N-demethylation of **fluoxetine**, a process primarily mediated by the cytochrome P450 isoenzyme CYP2D6.[1][4][5] As a potent and selective serotonin reuptake inhibitor (SSRI), (S)-Nor**fluoxetine** plays a crucial role in the long-lasting therapeutic effects of its parent drug.[1][6] In fact, the (S)-enantiomer of nor**fluoxetine** is approximately 20 times more potent in inhibiting serotonin reuptake than its corresponding (R)-enantiomer.[7][8][9] This significant difference in pharmacological activity underscores the importance of enantioselective synthesis and characterization methods.

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of (S)-Nor**fluoxetine**, designed for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and application.

Enantioselective Synthesis of (S)-Norfluoxetine

A facile and high-yield synthetic route for (S)-Nor**fluoxetine** has been developed, which utilizes readily available, enantiomerically pure starting materials.[10][11] The key strategy involves the use of (R)-styrene oxide to establish the required stereocenter early in the synthesis.[10]

Synthetic Workflow Diagram



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Caption: Enantioselective synthesis of (S)-Norfluoxetine.

Experimental Protocol for Synthesis

This protocol is adapted from the method described by Mitchell and Koenig.[10]

- Step 1: Epoxide Ring Opening to Form Nitrile Intermediate (4)
 - To a solution of (R)-styrene oxide (1 equivalent) in tetrahydrofuran (THF), add triethylamine (Et₃N) and acetone cyanohydrin.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
 - The regioselective epoxide ring opening with cyanide achieves a yield of approximately 90%.[\[10\]](#)
- Step 2: Reduction of Nitrile to Primary Amine (5)
 - Reduce the resulting nitrile intermediate (4) using a borane-methyl sulfide complex in THF.
 - This step provides the key chiral intermediate, (S)-3-phenyl-3-hydroxypropylamine (5).[\[10\]](#)
- Step 3: Arylation to form (S)-Nor**fluoxetine** (2)
 - Form the alkoxide of the primary amine (5) by treating it with sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
 - Add 4-chlorobenzotrifluoride to the reaction mixture to perform the nucleophilic aromatic substitution (arylation).
 - This final step yields (S)-Nor**fluoxetine** with a reported yield of 90%.[\[10\]](#)
 - The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid, affording a white crystalline solid.[\[10\]](#)

Synthesis Data Summary

Step	Reaction	Key Reagents	Reported Yield	Reference
1	Epoxide Ring Opening	(R)-Styrene oxide, Acetone cyanohydrin, Et ₃ N	90%	[10]
2	Nitrile Reduction	Borane-methyl sulfide complex	-	[10]
3	Arylation	NaH, DMSO, 4-Chlorobenzotrifluoride	90%	[10]

Physicochemical and Characterization Data

Accurate characterization is essential for confirming the identity, purity, and structure of the synthesized compound.

Table of Physicochemical Properties

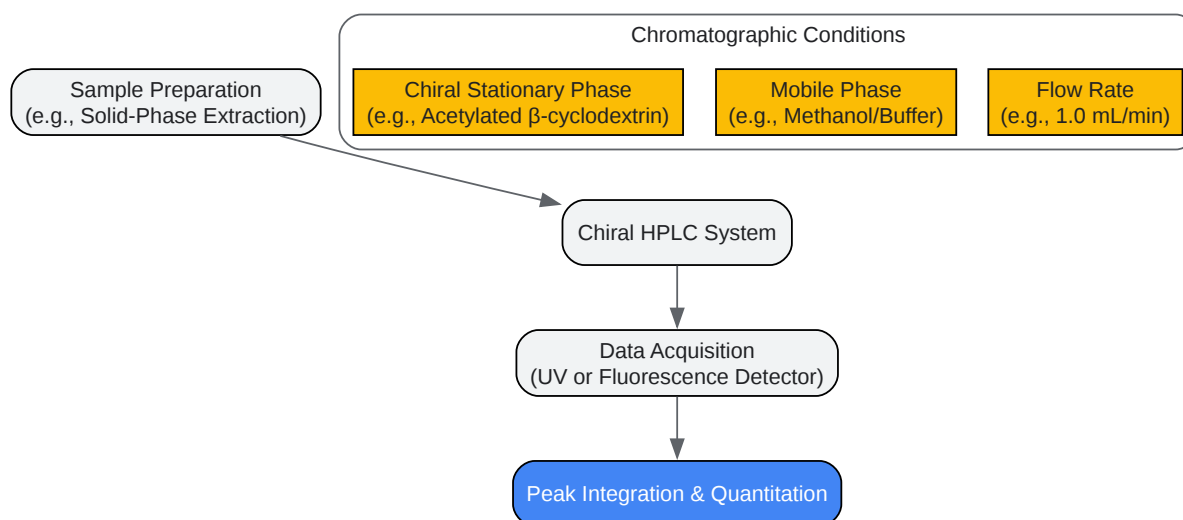
Property	Value	Source
IUPAC Name	(S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine	[1]
Molecular Formula	C ₁₆ H ₁₆ F ₃ NO	[1][12]
Molar Mass	295.305 g·mol ⁻¹	[1][12]
CAS Number	126924-38-7	[1]
Elimination Half-life	4–16 days	[1][6]

Analytical Characterization Protocols

A variety of analytical techniques are employed for the chiral separation and quantification of (S)-Nor**fluoxetine**.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for resolving and quantifying the enantiomers of **norfluoxetine**.



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Caption: General workflow for chiral HPLC analysis.

This protocol is based on a method using an acetylated β -cyclodextrin column.^{[7][13]}

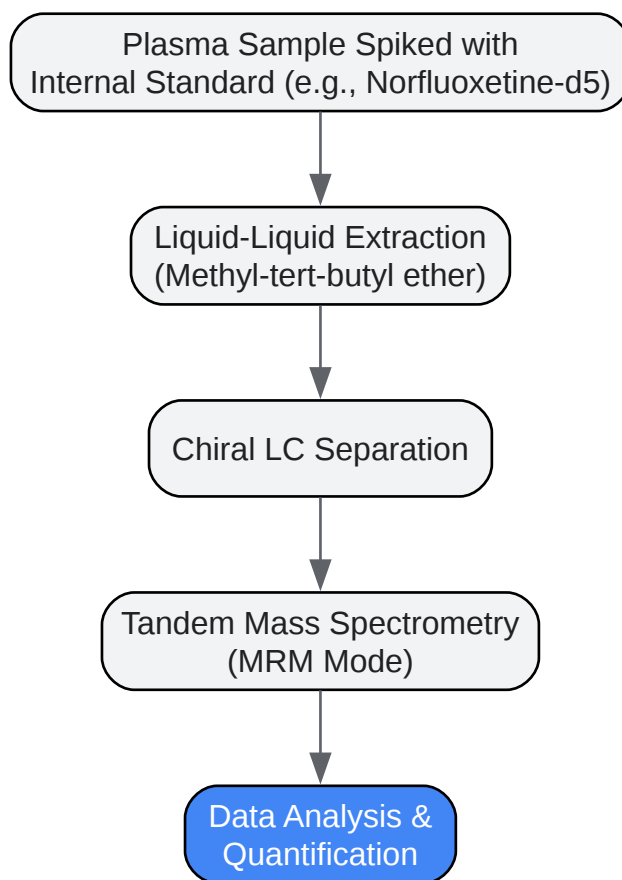
- **Sample Preparation:** For biological samples, perform solid-phase extraction. Rinse the column with water, acetic acid, and methanol. Elute the enantiomers with a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2). Evaporate the extract and reconstitute the residue in the mobile phase.^[7]
- **HPLC System:** Utilize a standard HPLC system with a suitable pump, autosampler, column oven, and UV detector.

- Chromatographic Conditions:
 - Column: Acetylated β -cyclodextrin (CD) column.[\[7\]](#)[\[13\]](#)
 - Mobile Phase: Methanol / 0.3% triethylamine buffer, pH 5.6 (30:70).[\[7\]](#)[\[13\]](#)
 - Flow Rate: 1.0 mL/min.[\[7\]](#)[\[13\]](#)
 - Temperature: 40 °C.[\[7\]](#)[\[13\]](#)
 - Detection: UV at 214 nm.[\[7\]](#)
- Data Analysis: The expected elution order is (S)-Nor**fluoxetine**, (S)-**Fluoxetine**, (R)-Nor**fluoxetine**, and (R)-**Fluoxetine**.[\[7\]](#)[\[13\]](#) Integrate the peaks to determine the concentration of each enantiomer.

Column Type	Mobile Phase	Flow Rate	Detection	Resolution Factors (Rs)	Reference
Acetylated β -cyclodextrin	Methanol/0.3 % TEA buffer, pH 5.6 (30:70)	1.0 mL/min	UV, 214 nm	Rs (SNF/SF) = 0.8; Rs (SF/RNF) = 1.2	[7] [13]
Chiral AGP	Acetonitrile/10 mM Ammonium Acetate, pH 4.4 (3:97)	-	LC-MS/MS	Rs > 2.0 for all enantiomers	[14]
CHIRALPAK® IK (Polysaccharide)	Hexane:Ethanol:Diethylamine (95:5:0.1)	1.0 mL/min	UV, 270 nm	Baseline resolution	[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of (S)-Nor**fluoxetine** in complex biological matrices like plasma.[16]



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Caption: LC-MS/MS workflow for (S)-Nor**fluoxetine** analysis.

This protocol is based on a validated method for ovine plasma.[16]

- Sample Preparation: Extract analytes from 300 μ L of plasma at a basic pH using a single-step liquid-liquid extraction with methyl-tert-butyl ether.
- Chromatographic Separation:
 - Column: AGP-chiral column.
 - Run Time: 10 minutes.

- Mass Spectrometry:
 - Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: For (R)- and (S)-Nor**fluoxetine**, monitor transitions of m/z 296.2 → 30.3 and m/z 296.2 → 133.9.
- Validation and Quantification:
 - The method is linear over a range of 1-500 ng/mL.
 - The Limit of Quantitation (LOQ) is 1 ng/mL for all analytes.

Parameter	(S)-Norfluoxetine Value	Reference
MRM Transitions (m/z)	296.2 → 30.3, 296.2 → 133.9	[16]
Analytical Range	1 - 500 ng/mL	[16]
Limit of Quantitation (LOQ)	1 ng/mL	[16]
Linearity (r^2)	≥ 0.994	[16]
Accuracy Range	-8.77% to -1.33%	[16]

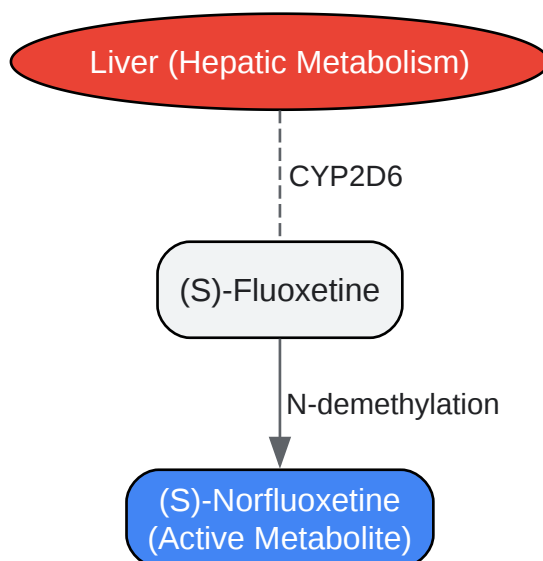
Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra are not provided in the initial search, NMR is a standard technique for structural confirmation in synthesis. ^{19}F NMR spectroscopy has been specifically used to monitor **fluoxetine** and its metabolite **norfluoxetine** in the human brain, confirming the presence of the trifluoromethyl group.[17]

Biological Activity and Metabolic Pathway

(S)-Nor**fluoxetine**'s primary mechanism of action is the selective inhibition of the serotonin transporter (SERT).[3]

Metabolic Pathway of Fluoxetine



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